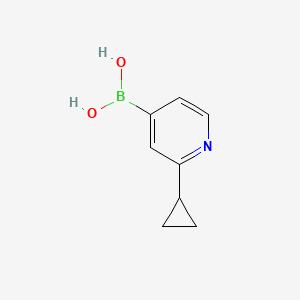

(2-Cyclopropylpyridin-4-yl)boronic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2-cyclopropylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO2/c11-9(12)7-3-4-10-8(5-7)6-1-2-6/h3-6,11-12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQUGBNQCWPZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of (2-Cyclopropylpyridin-4-yl)boronic acid

This document provides a detailed overview of the core physicochemical properties of (2-Cyclopropylpyridin-4-yl)boronic acid, a key building block in modern medicinal chemistry. While specific experimental data for this compound are not extensively published, this guide outlines its fundamental characteristics based on the known chemistry of arylboronic acids and provides standardized protocols for their experimental determination.

Core Physicochemical Data

This compound is a bifunctional molecule containing a weakly acidic boronic acid group and a basic pyridine ring. Its properties are governed by the interplay of these groups. Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form in aqueous solutions.[1][2] This equilibrium is pH-dependent and crucial for its solubility, lipophilicity, and interaction with biological targets.[2]

The table below summarizes the key identifiers for this compound. Quantitative data, where not publicly available, should be determined experimentally using the protocols outlined in this guide.

| Property | Data | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1189546-00-6 | [3][4][5] |

| Molecular Formula | C₈H₁₀BNO₂ | [3] |

| Molecular Weight | 162.98 g/mol | [3] |

| Melting Point (°C) | Data not publicly available. | - |

| Aqueous pKa | Data not publicly available. Arylboronic acids typically have pKa values in the range of 4-10.[1] The presence of the pyridine ring will result in at least two pKa values (one for the pyridine nitrogen and one for the boronic acid). | - |

| Water Solubility | Data not publicly available. Solubility is expected to be pH-dependent due to the acidic and basic centers. Boronic acids often have low aqueous solubility.[6] | - |

| LogP (octanol/water) | Data not publicly available. | - |

Fundamental Equilibria and Visualizations

The behavior of boronic acids in aqueous media is defined by their pH-dependent equilibrium. Understanding this is critical for designing experiments, developing formulations, and predicting biological interactions.

The following diagram illustrates a standard workflow for determining the partition coefficient (LogP), a critical measure of lipophilicity.

Experimental Protocols

The following sections provide detailed methodologies for determining the core physicochemical properties of this compound.

The melting point provides an indication of purity; pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[7]

-

Principle: A small, finely powdered sample is heated slowly in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is observed.[7]

-

Apparatus:

-

Procedure:

-

Ensure the compound is dry and finely powdered by grinding it with a mortar and pestle.[7]

-

Pack the powdered sample into the sealed end of a capillary tube to a height of 1-2 mm by tapping the tube gently.[8][9]

-

Place the capillary tube in the heating block or attach it to the thermometer in a Thiele tube setup, ensuring the sample is level with the thermometer bulb.[7]

-

Heat the apparatus rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to a slow and uniform 1-2°C per minute.[7]

-

Record the temperature (T1) at which the first drop of liquid appears.[9]

-

Record the temperature (T2) at which the entire sample has completely melted.[9]

-

The melting range is reported as T1 - T2. For high accuracy, the determination should be repeated at least twice with fresh samples.

-

This method measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the acid dissociation constant(s).[10][11]

-

Principle: A solution of the compound is titrated with a strong acid or base. The pH is monitored throughout the titration, and the resulting curve of pH versus volume of titrant is used to identify the inflection point(s), which correspond to the pKa value(s).[12][13]

-

Apparatus:

-

Calibrated pH meter with a combination pH electrode.[10]

-

Magnetic stirrer and stir bar.

-

Burette (manual or automated).

-

Titration vessel.

-

-

Procedure:

-

Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[10][12]

-

Prepare a solution of the compound (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[10][12]

-

To account for the two ionizable centers, perform two separate titrations:

-

Titration 1 (for boronic acid pKa): Titrate the sample solution with a standardized strong base (e.g., 0.1 M NaOH).

-

Titration 2 (for pyridine pKa): First, acidify the sample solution to a low pH (e.g., pH 2) with a strong acid (e.g., 0.1 M HCl), then titrate with the standardized strong base (0.1 M NaOH).[10][12]

-

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.[12]

-

Record the pH value after each addition of titrant.

-

Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

-

Perform the titration in triplicate to ensure reproducibility.[10]

-

This method determines the saturation mass concentration of a substance in water at a given temperature.[14][15]

-

Principle: An excess amount of the solid compound is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the compound in the aqueous solution is then determined after separating the undissolved solid.[16]

-

Apparatus:

-

Constant temperature water bath or shaker (e.g., 20 ± 0.5 °C).[16]

-

Flasks with stoppers.

-

Centrifuge and/or filtration system (e.g., syringe filters).

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

-

-

Procedure:

-

Add an excess amount of the solid compound to a flask containing purified water. The excess should be clearly visible.

-

Place the flask in a constant temperature shaker bath and agitate. The time to reach equilibrium should be determined in a preliminary test (e.g., by sampling at 24, 48, and 72 hours) but is typically at least 24 hours.[16]

-

Once equilibrium is reached, allow the mixture to settle.

-

Separate the solid phase from the aqueous phase by centrifugation and/or filtration. Care must be taken to avoid altering the temperature or composition of the sample.

-

Quantify the concentration of the compound in the clear aqueous supernatant using a validated analytical method.

-

The result is expressed as mass per volume of solution (e.g., g/L or mg/mL) at the specified temperature.

-

The shake-flask method is the traditional and "gold standard" technique for the experimental determination of the n-octanol/water partition coefficient (LogP).[17][18]

-

Principle: The compound is dissolved in a two-phase system of n-octanol and water (or buffer). The system is shaken until equilibrium is achieved, and the concentration of the compound in each phase is measured. LogP is the base-10 logarithm of the ratio of these concentrations.[19]

-

Apparatus:

-

Separatory funnels or glass vials with screw caps.

-

Mechanical shaker.

-

Centrifuge.

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

-

-

Procedure:

-

Pre-saturate the n-octanol with water and the water (or buffer, typically pH 7.4 for LogD) with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[18]

-

Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Add a precise volume of the stock solution to a precise volume of the pre-saturated aqueous phase in a flask. The volume ratio should be adjusted based on the expected LogP.

-

Shake the flask for a sufficient time to reach equilibrium (e.g., 1-24 hours).[19]

-

Centrifuge the mixture to ensure a clean separation of the two phases.[17]

-

Carefully withdraw an aliquot from each phase for analysis.

-

Determine the concentration of the compound in the n-octanol phase (C_oct) and the aqueous phase (C_aq) using a suitable analytical method.

-

Calculate the partition coefficient: P = C_oct / C_aq.

-

The final value is reported as LogP = log₁₀(P). The experiment should be run in triplicate.[20]

-

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. arctomsci.com [arctomsci.com]

- 5. This compound - CAS:1189546-00-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. DSpace [kuscholarworks.ku.edu]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. laboratuar.com [laboratuar.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. LogP / LogD shake-flask method [protocols.io]

- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (2-Cyclopropylpyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for (2-Cyclopropylpyridin-4-yl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the regioselective Suzuki-Miyaura coupling to form a key intermediate, followed by a palladium-catalyzed Miyaura borylation. This document furnishes detailed experimental protocols, quantitative data, and visual workflows to facilitate its practical application in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is strategically divided into two key transformations:

-

Step 1: Regioselective Suzuki-Miyaura Coupling. This initial step involves the selective cross-coupling of a cyclopropylboron reagent with 2,4-dichloropyridine. Literature precedents with analogous dihalopyrimidines suggest that this coupling preferentially occurs at the more reactive 4-position, yielding the crucial intermediate, 2-cyclopropyl-4-chloropyridine.[1][2][3][4]

-

Step 2: Miyaura Borylation. The synthesized 2-cyclopropyl-4-chloropyridine is then subjected to a palladium-catalyzed borylation reaction with bis(pinacolato)diboron. This well-established method effectively converts the aryl chloride to the corresponding boronate ester, which upon hydrolysis, yields the target this compound.[5][6][7][8][9]

Experimental Protocols and Data

Step 1: Synthesis of 2-Cyclopropyl-4-chloropyridine via Suzuki-Miyaura Coupling

This procedure is adapted from established methods for the Suzuki-Miyaura coupling of aryl chlorides with potassium cyclopropyltrifluoroborate.[10]

Reaction Scheme:

Table 1: Reagents and Reaction Conditions for the Synthesis of 2-Cyclopropyl-4-chloropyridine

| Reagent/Parameter | Molar Equiv. | Amount | Notes |

| 2,4-Dichloropyridine | 1.0 | (as required) | Starting material |

| Potassium cyclopropyltrifluoroborate | 1.5 | Cyclopropyl source | |

| Pd(OAc)₂ | 0.03 | Palladium catalyst | |

| XPhos | 0.06 | Ligand | |

| K₂CO₃ | 2.0 | Base | |

| Solvent | - | 10:1 mixture of CPME/H₂O (0.25 M) | |

| Temperature | - | 100 °C | |

| Reaction Time | - | 12-24 h | Monitor by TLC/GC-MS |

| Expected Yield | ~75% | Based on analogous reactions[10] |

Experimental Protocol:

-

To an oven-dried Schlenk flask, add 2,4-dichloropyridine, potassium cyclopropyltrifluoroborate, palladium(II) acetate, XPhos, and potassium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

-

Add the degassed solvent mixture of cyclopentyl methyl ether (CPME) and water (10:1 ratio) to the flask.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-cyclopropyl-4-chloropyridine.

Step 2: Synthesis of this compound pinacol ester via Miyaura Borylation

This protocol is based on standard Miyaura borylation procedures for heteroaryl chlorides.[5][6][7][8][9]

Reaction Scheme:

Table 2: Reagents and Reaction Conditions for the Miyaura Borylation

| Reagent/Parameter | Molar Equiv. | Amount | Notes |

| 2-Cyclopropyl-4-chloropyridine | 1.0 | (from Step 1) | Starting material |

| Bis(pinacolato)diboron (B₂pin₂) | 1.1 | Boron source | |

| Pd(dppf)Cl₂ | 0.03 | Palladium catalyst | |

| KOAc | 1.5 | Base | |

| Solvent | - | Dioxane | Anhydrous |

| Temperature | - | 80-100 °C | |

| Reaction Time | - | 8-16 h | Monitor by TLC/GC-MS |

| Expected Yield | High | Generally good to excellent yields for this reaction type |

Experimental Protocol:

-

In an oven-dried Schlenk flask, combine 2-cyclopropyl-4-chloropyridine, bis(pinacolato)diboron, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and potassium acetate.

-

Evacuate and backfill the flask with an inert atmosphere.

-

Add anhydrous dioxane to the flask.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude this compound pinacol ester can be purified by column chromatography or used directly in the next step.

-

For the free boronic acid, the pinacol ester can be hydrolyzed under standard acidic conditions (e.g., with aqueous HCl) followed by extraction.

Visual Workflow and Pathway Diagrams

Overall Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Catalytic Cycle for Suzuki-Miyaura Coupling (Step 1)

Caption: Catalytic cycle for the Suzuki-Miyaura coupling in Step 1.

Catalytic Cycle for Miyaura Borylation (Step 2)

References

- 1. mdpi.com [mdpi.com]

- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates: convenient synthesis of unsymmetrical 1,3-dienes via the borylation-coupling sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

(2-Cyclopropylpyridin-4-yl)boronic Acid: A Technical Guide for Advanced Chemical Synthesis

For Immediate Release

A comprehensive technical guide on (2-Cyclopropylpyridin-4-yl)boronic acid is now available for researchers, scientists, and professionals in drug development. This document provides in-depth information on the molecule's structure, properties, synthesis, and applications, with a focus on its role as a critical building block in medicinal chemistry.

This compound is a heterocyclic organoboron compound increasingly utilized in the synthesis of complex molecules for the pharmaceutical industry. Its unique structural combination of a cyclopropyl group and a pyridine ring makes it a valuable reagent for creating novel chemical entities with potential therapeutic applications.

Core Compound Properties

The fundamental properties of this compound are summarized below. These data are essential for its use in synthetic chemistry, ensuring accurate stoichiometry and characterization of reaction products.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₀BNO₂ | [1][2] |

| Molecular Weight | 162.98 g/mol | [1][2] |

| CAS Number | 1189546-00-6 | [1][3] |

| Appearance | Off-white to white solid | |

| Purity | Typically ≥95% | |

| Storage Conditions | Sealed in a dry environment at room temperature or refrigerated. | [2] |

Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through several established methods for preparing pyridinylboronic acids. A common and effective strategy involves a palladium-catalyzed cross-coupling reaction, specifically the Miyaura borylation, starting from a halogenated 2-cyclopropylpyridine precursor.

This method offers good functional group tolerance and generally proceeds under mild conditions. The key transformation is the conversion of a carbon-halogen bond to a carbon-boron bond. An alternative route involves a lithium-halogen exchange followed by borylation. This method is also highly effective but requires stringent anhydrous conditions and low temperatures.

Applications in Drug Discovery and Development

Boronic acids are indispensable tools in modern organic synthesis, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, a foundational transformation in the synthesis of many pharmaceutical compounds.

This compound serves as a key building block, allowing for the introduction of the 2-cyclopropylpyridine moiety into a larger molecular scaffold. The cyclopropyl group is a desirable feature in drug candidates as it can enhance metabolic stability and binding affinity. The pyridine ring, a common heterocycle in pharmaceuticals, can participate in hydrogen bonding and other interactions with biological targets.

Experimental Protocols

A plausible and detailed experimental protocol for the synthesis of this compound pinacol ester via a Miyaura borylation reaction is provided below. This protocol is based on established procedures for the borylation of halopyridines.

Synthesis of this compound Pinacol Ester

Materials:

-

2-Cyclopropyl-4-iodopyridine (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium acetate (KOAc) (3.0 equiv)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-cyclopropyl-4-iodopyridine, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Add anhydrous 1,4-dioxane to the vessel.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound pinacol ester.

-

The pinacol ester can be hydrolyzed to the corresponding boronic acid by treatment with an aqueous acid, if required.

Visualized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a pyridinylboronic acid via the Miyaura borylation of a halopyridine precursor.

Caption: Generalized workflow for Miyaura borylation.

References

(2-Cyclopropylpyridin-4-yl)boronic Acid: A Comprehensive Technical Guide for Researchers

(2-Cyclopropylpyridin-4-yl)boronic acid , a specialized heterocyclic organoboron compound, is a valuable reagent in contemporary chemical synthesis, particularly in the realm of drug discovery and development. Its unique structural features, combining a pyridine core with a cyclopropyl group, make it an attractive building block for creating diverse and complex molecules. This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and key applications, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Physicochemical Properties

This compound is commercially available from several chemical suppliers, facilitating its use in a variety of research and development applications. While detailed experimental data on its physical properties remains limited in publicly available literature, its fundamental characteristics are well-established.

| Property | Value | Source |

| CAS Number | 1189546-00-6 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₈H₁₀BNO₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 162.98 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Purity | Typically ≥95% or ≥97% | [Various Suppliers] |

| Appearance | Solid (form may vary) | General knowledge |

| Storage | Sealed in a dry environment at room temperature. | --INVALID-LINK-- |

Note: Specific physical properties such as melting point, boiling point, and solubility data are not consistently reported by suppliers. Researchers should refer to the certificate of analysis provided by the specific vendor.

Synthesis and Purification: A Methodological Overview

General Synthetic Approach: Halogen-Metal Exchange and Borylation

This method is a cornerstone for the preparation of various pyridinylboronic acids and can be adapted for the synthesis of the target compound.[1][2] The logical workflow for this synthesis is outlined below.

Experimental Protocol (Hypothetical, based on related procedures)

Materials:

-

4-Bromo-2-cyclopropylpyridine (starting material)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (aqueous solution)

-

Sodium hydroxide (aqueous solution)

-

Sodium chloride

-

Acetonitrile

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-bromo-2-cyclopropylpyridine and anhydrous THF/toluene. The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium is added dropwise to the cooled solution, and the mixture is stirred for a specified time to allow for the lithium-halogen exchange to occur, forming the lithiated intermediate.

-

Borylation: Triisopropyl borate is then added dropwise at the same low temperature. The reaction mixture is stirred for an additional period, allowing the formation of the boronate ester intermediate.

-

Quenching and Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., HCl). The mixture is allowed to warm to room temperature.

-

Workup: The pH of the aqueous layer is adjusted to near neutral (pH ~7) with a base (e.g., NaOH), which may cause the boronic acid to precipitate. The aqueous layer is saturated with NaCl and extracted with an organic solvent (e.g., ethyl acetate or THF). The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., acetonitrile) or by column chromatography on silica gel.

Purification Strategies for Boronic Acids

Purification of boronic acids can be challenging due to their propensity to form cyclic anhydrides (boroxines) and their amphiphilic nature. Common purification techniques include:

-

Recrystallization: This is a widely used method for purifying solid boronic acids. The choice of solvent is crucial and may require some experimentation.

-

Column Chromatography: Silica gel chromatography can be effective, but care must be taken as boronic acids can sometimes streak on the column. Using a mobile phase containing a small amount of a polar solvent like methanol can help.

-

Acid-Base Extraction: Exploiting the acidic nature of the boronic acid group, an impure sample can be dissolved in an organic solvent and washed with a basic aqueous solution to extract the boronic acid as its boronate salt. The aqueous layer is then acidified to precipitate the purified boronic acid.

Key Applications in Chemical Synthesis

The primary application of this compound is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical compounds.

Suzuki-Miyaura Coupling: A General Workflow

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like our title compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.

Hypothetical Signaling Pathway Inhibition

While specific biological data for this compound is not extensively published, the 2-substituted pyridine motif is a common feature in various kinase inhibitors. For instance, derivatives of 2-substituted pyridines have been investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 can enhance T-cell activation, making it a target for cancer immunotherapy. A hypothetical signaling pathway illustrating this concept is presented below.

References

Spectroscopic Characterization of (2-Cyclopropylpyridin-4-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of (2-Cyclopropylpyridin-4-yl)boronic acid. While specific experimental data for this compound are not publicly available, this document details the standardized protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for its structural elucidation and purity assessment.

Data Presentation

The following tables are structured to summarize the expected quantitative data from the spectroscopic analysis of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm | Description |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for boronic acid compounds and should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to determine the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry 5 mm NMR tube.[1] The choice of solvent is critical, as boronic acids can undergo dehydration to form boroxines, which can complicate the spectrum. Using a solvent like DMSO-d₆ can help to minimize this issue.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or automatically.[1]

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard one-pulse sequence.

-

Typical parameters for a 400 MHz spectrometer would be: a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[1]

-

Instrument Setup: Follow the same locking, shimming, and tuning procedures as for ¹H NMR, but for the ¹³C frequency.

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters for a 100 MHz spectrometer would be: a spectral width of 200-250 ppm, a longer acquisition time, and a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent's carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Attenuated Total Reflectance (ATR)-FTIR Protocol:

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Collect a background spectrum of the empty ATR setup.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Electrospray Ionization (ESI) Mass Spectrometry Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The addition of a small amount of formic acid or ammonium acetate can aid in ionization.

-

Instrument Setup:

-

The mass spectrometer is typically coupled to a liquid chromatography (LC) system or a direct infusion pump.

-

Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable and strong signal for a tuning compound.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. For a pyridine-containing compound, positive ion mode is generally preferred.

-

Scan a mass range that includes the expected molecular weight of the compound (162.98 g/mol ).

-

-

Data Processing: The software will display the mass spectrum, showing the mass-to-charge ratio (m/z) of the detected ions. The molecular ion ([M+H]⁺ or [M-H]⁻) and any fragment ions can be identified.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Stability and Storage of (2-Cyclopropylpyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2-Cyclopropylpyridin-4-yl)boronic acid. The information is curated for professionals in research and drug development who utilize boronic acids as key intermediates in synthesis.

This compound is a bifunctional molecule incorporating both a pyridine ring and a cyclopropyl group. While 4-pyridyl boronic acids are generally considered stable, cyclopropyl boronic acids are known for their potential instability, primarily through protodeboronation.[1][2] This guide outlines the factors influencing the stability of this compound, recommended storage conditions, and detailed experimental protocols for stability assessment.

Predicted Stability Profile

Table 1: Predicted Qualitative Stability of this compound under Various Conditions

| Condition | Stressor | Predicted Stability | Rationale |

| Hydrolytic | Acidic (e.g., 0.1 M HCl) | Low to Moderate | Protodeboronation can be catalyzed under acidic conditions.[1][3] |

| Neutral (e.g., Water) | Moderate | Generally more stable at near-neutral pH. | |

| Basic (e.g., 0.1 M NaOH) | Low | Protodeboronation is often accelerated under basic conditions.[1][3] | |

| Oxidative | 3% H₂O₂ | Low | The boronic acid moiety is susceptible to oxidation, leading to cleavage of the C-B bond.[4] |

| Photolytic | UV/Visible Light | Moderate | While not the primary degradation route, prolonged exposure may induce degradation. Photostability testing is recommended as per ICH Q1B guidelines.[5] |

| Thermal | Elevated Temperature (e.g., 60-80°C) | Moderate | Thermal stress can accelerate both hydrolytic and oxidative degradation pathways.[5] |

| Solid State | Ambient Temperature, Protected from Light and Moisture | High | As a solid, the compound is expected to be relatively stable if stored properly. |

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on general guidelines for boronic acids.

Table 2: Recommended Storage Conditions

| Parameter | Recommended Condition | Justification |

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows down potential side reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidative degradation from atmospheric oxygen. |

| Moisture | Store in a desiccated environment or with a desiccant. | Boronic acids are susceptible to hydrolysis and can form anhydrides (boroxines). |

| Light | Store in an amber vial or in the dark. | Protects from potential photolytic degradation. |

| Container | Tightly sealed, appropriate container. | Prevents contamination and exposure to atmospheric moisture and oxygen. |

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[6][7]

Objective: To identify potential degradation products and significant degradation pathways for this compound under various stress conditions.

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary analytical technique. Peak purity analysis using a photodiode array (PDA) detector is crucial. Mass spectrometry (LC-MS) should be used to identify the mass of any degradation products.

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[5]

Forced Degradation Conditions: [5][7][8]

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Incubate at 60°C for up to 7 days.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24, 48, 168 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Incubate at 60°C for up to 7 days.

-

Withdraw aliquots at specified time points.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

-

Store at room temperature, protected from light, for up to 7 days.

-

Withdraw aliquots at specified time points for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place the solid compound in a stability chamber at 80°C.

-

Withdraw samples at specified time points and prepare solutions for HPLC analysis.

-

-

Photostability:

-

Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[5]

-

Analyze the samples by HPLC. A control sample should be kept in the dark under the same temperature conditions.

-

Analysis:

-

Analyze all samples by the validated stability-indicating HPLC method.

-

Calculate the percentage degradation of the parent compound.

-

Determine the relative retention times of the degradation products.

-

Use LC-MS to propose structures for the major degradation products.

Visualizations

Caption: Potential degradation pathways for this compound.

Caption: Workflow for a forced degradation study.

References

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Forced Degradation Studies - STEMart [ste-mart.com]

An In-depth Technical Guide on the Reactivity Profile of (2-Cyclopropylpyridin-4-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity, stability, and applications of (2-Cyclopropylpyridin-4-yl)boronic acid, a versatile building block in modern organic synthesis, particularly in the realm of drug discovery and development. This document details its physical and chemical properties, core reactivity in Suzuki-Miyaura cross-coupling reactions, and its potential role in the synthesis of kinase inhibitors.

Core Properties and Stability

A critical aspect of the reactivity profile of any boronic acid is its stability, particularly its susceptibility to protodeboronation. This decomposition pathway involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. For cyclopropyl boronic acids, this process is generally observed to be slow, contributing to their stability and utility in synthesis.[3] This inherent stability, especially when compared to more labile boronic acids like 2-pyridyl boronic acids, makes this compound a reliable reagent in cross-coupling reactions. For prolonged storage, it is recommended to keep the compound in a dry, inert atmosphere.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1189546-00-6 | [1][2] |

| Molecular Formula | C₈H₁₀BNO₂ | [1][2] |

| Molecular Weight | 162.98 g/mol | [1][2] |

| Purity | ≥95% - 97% (as commercially available) | [2][4] |

| Storage Conditions | Sealed in dry, Room Temperature or 2-8°C | [2][5] |

Suzuki-Miyaura Cross-Coupling Reactivity

The primary application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.

The 2-cyclopropylpyridine moiety is a valuable pharmacophore found in various biologically active molecules, including kinase inhibitors. The Suzuki-Miyaura coupling provides a convergent and efficient method to introduce this fragment into a target molecule.

General Reaction Scheme and Mechanism

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle is depicted below.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R'-X).

-

Transmetalation: The organic group from the boronic acid (Ar) is transferred to the palladium center, typically requiring activation of the boronic acid by a base to form a more nucleophilic boronate species.

-

Reductive Elimination: The two coupled organic fragments (R'-Ar) are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling

While specific yields for reactions involving this compound are not extensively reported in readily accessible literature, a general protocol can be adapted from standard Suzuki-Miyaura coupling procedures.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon) multiple times.

-

Degassed solvent is added via syringe.

-

The reaction mixture is heated (typically between 80-120 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography.

Table 2: Representative Suzuki-Miyaura Reaction Parameters

| Component | Example Reagents/Conditions |

| Boronic Acid | This compound |

| Electrophile | Aryl/heteroaryl bromides, iodides, or triflates |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF |

| Temperature | 80 - 120 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

Application in the Synthesis of Kinase Inhibitors

The 2-substituted pyridine motif is a common feature in a multitude of kinase inhibitors.[8][9] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[10][11] Consequently, kinase inhibitors are a major focus of modern drug discovery. The 2-cyclopropylpyridine scaffold can be a key component of these inhibitors, contributing to their binding affinity and selectivity for the target kinase.

While a specific signaling pathway directly modulated by this compound itself has not been identified in the searched literature, its structural motif is relevant to inhibitors of various kinase signaling pathways. For instance, the broader class of pyridine derivatives has been explored for the inhibition of pathways such as the RAS-RAF-MEK-ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[10]

The synthesis of such inhibitors often involves a key Suzuki-Miyaura coupling step to introduce the substituted pyridine moiety.

Figure 2: General workflow for the synthesis of a kinase inhibitor.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of similar compounds, the following characteristic signals can be anticipated.

¹H NMR:

-

Signals corresponding to the protons on the pyridine ring.

-

A characteristic multiplet for the methine proton of the cyclopropyl group.

-

Multiplets for the methylene protons of the cyclopropyl group.

-

A broad singlet for the hydroxyl protons of the boronic acid group, which may be exchangeable with D₂O.

¹³C NMR:

-

Signals for the carbon atoms of the pyridine ring.

-

Signals for the methine and methylene carbons of the cyclopropyl group. The carbon attached to the boron atom may show broadening due to quadrupolar relaxation of the boron nucleus.

IR Spectroscopy:

-

Characteristic B-O stretching vibrations.

-

C-H stretching and bending vibrations for the aromatic and cyclopropyl groups.

-

C=C and C=N stretching vibrations from the pyridine ring.

-

A broad O-H stretching band from the boronic acid hydroxyl groups.

Conclusion

This compound is a valuable and relatively stable synthetic intermediate. Its reactivity is dominated by its participation in Suzuki-Miyaura cross-coupling reactions, providing a reliable method for the introduction of the 2-cyclopropylpyridine moiety into a wide range of organic molecules. This structural motif is of significant interest in medicinal chemistry, particularly in the design and synthesis of kinase inhibitors for the treatment of various diseases. Further research into the specific reaction conditions and yields for this compound, as well as exploration of its biological activities, will undoubtedly expand its applications in the fields of chemical synthesis and drug discovery.

References

- 1. scbt.com [scbt.com]

- 2. This compound - CAS:1189546-00-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - CAS:1189546-00-6 - 凹凸化学谷 [aotohxg.com]

- 5. (2-Cyclopropylphenyl)boronic acid [myskinrecipes.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (2-Cyclopropylpyridin-4-yl)boronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Cyclopropylpyridin-4-yl)boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document presents solubility data for analogous compounds, namely phenylboronic acid and pyridine-4-boronic acid, to serve as a relevant proxy. The guide details established experimental protocols for determining the solubility of boronic acids, offering a robust framework for researchers to ascertain the solubility of the title compound and its analogs. Furthermore, this document includes visualizations of a standard solubility determination workflow and a typical Suzuki-Miyaura coupling reaction, a key application for this class of compounds, to provide a practical context for its use in synthetic chemistry.

Introduction to this compound

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. The presence of the boronic acid moiety makes it a versatile building block, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The pyridine ring and the cyclopropyl group influence the molecule's polarity, hydrogen bonding capacity, and overall physicochemical properties, which in turn dictate its solubility and potential biological activity. A thorough understanding of its solubility in various organic solvents is critical for its application in organic synthesis, purification, and formulation. The choice of solvent can profoundly impact reaction kinetics, yield, and the ease of product isolation.

Expected Solubility Profile of this compound

Based on these general trends, the expected solubility of this compound is likely to be:

-

High in polar protic solvents like methanol and ethanol.

-

Good to Moderate in polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone.[1][2]

-

Low in non-polar solvents like hexane and toluene.[3]

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides called boroxines, especially upon heating.[4] This transformation can affect solubility measurements.

Quantitative Solubility Data of Analogous Boronic Acids

To provide a quantitative reference, the following table summarizes the solubility of phenylboronic acid in various organic solvents. This data can serve as a useful starting point for solvent selection in experiments involving this compound.

| Solvent | Molar Fraction (x) at 298.15 K (25 °C) | Qualitative Solubility | Reference |

| Acetone | 0.13 | High | [1] |

| Chloroform | 0.04 | Moderate | [1] |

| Dipropyl ether | 0.18 | High | [1] |

| Methylcyclohexane | < 0.01 | Very Low | [1] |

Table 1: Solubility of Phenylboronic Acid in Selected Organic Solvents.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound like this compound. Common and reliable techniques include the dynamic (turbidity) method and the shake-flask (thermodynamic) method.[4][5][6]

Dynamic Method (Turbidity Measurement)

This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[4][5]

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and a photodetector

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.[5]

-

Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[5]

-

Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.[5]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.[5]

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[5]

Thermodynamic Solubility (Shake-Flask Method)

This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Apparatus:

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. It is crucial that excess solid remains at the end of the equilibration period.[7]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[7]

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solid.

-

Concentration Analysis: Analyze the concentration of the dissolved this compound in the filtrate using a pre-validated analytical method.

-

Data Reporting: The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the given temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a boronic acid using the shake-flask method followed by HPLC analysis.

Caption: A generalized workflow for determining thermodynamic solubility.

Suzuki-Miyaura Coupling: A Key Application

The solubility of this compound is crucial for its application in Suzuki-Miyaura cross-coupling reactions. The choice of solvent can significantly influence the reaction's efficiency.

Caption: The Suzuki-Miyaura coupling reaction pathway.

Factors Influencing Solubility

Several factors can affect the solubility of boronic acids:

-

Temperature: The solubility of most solid compounds, including boronic acids, in organic solvents increases with temperature.[8]

-

Solvent Polarity: As discussed, polar solvents generally lead to higher solubility for boronic acids.[1]

-

pH (in aqueous solutions): The solubility of boronic acids in aqueous media is pH-dependent due to the equilibrium between the neutral boronic acid and the anionic boronate species.[9]

-

Additives: The presence of certain compounds, such as diols (e.g., mannitol), can increase the apparent solubility of boronic acids through the formation of more soluble boronate esters.[9]

Conclusion

While direct quantitative solubility data for this compound remains to be published, this technical guide provides a comprehensive framework for understanding and determining its solubility in organic solvents. By leveraging data from analogous compounds and employing the detailed experimental protocols provided, researchers can effectively select appropriate solvents for synthesis, purification, and formulation, thereby optimizing the utility of this valuable chemical building block. The provided visualizations of key experimental and reaction workflows further aid in the practical application of this knowledge.

References

- 1. d-nb.info [d-nb.info]

- 2. PYRIDINE-4-BORONIC ACID | 1692-15-5 | INDOFINE Chemical Company [indofinechemical.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. digital.library.unt.edu [digital.library.unt.edu]

- 9. DSpace [kuscholarworks.ku.edu]

The Pivotal Role of Pyridinylboronic Acids in Modern Organic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pyridinylboronic acids have emerged as indispensable reagents in organic synthesis, serving as key building blocks for the construction of complex molecular architectures. Their unique electronic properties and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, have positioned them at the forefront of pharmaceutical development and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of pyridinylboronic acids, with a focus on practical experimental protocols and their significance in contemporary drug discovery.

Introduction to Pyridinylboronic Acids

Pyridinylboronic acids are organoboron compounds characterized by a pyridine ring linked to a boronic acid moiety (-B(OH)₂). The presence of the electron-deficient pyridine ring significantly influences the reactivity of the boronic acid, making these compounds valuable partners in a variety of chemical transformations. Their stability, generally low toxicity, and commercial availability have contributed to their widespread adoption in both academic and industrial research.[1][2] The pyridine nitrogen atom can also act as a ligand or a basic site, adding another layer of functionality to these versatile molecules.[3]

Synthesis of Pyridinylboronic Acids

Several synthetic strategies have been developed for the preparation of pyridinylboronic acids and their esters, offering flexibility in accessing a wide range of substituted derivatives.[4][5] The choice of method often depends on the desired isomer, the nature of substituents on the pyridine ring, and the scale of the reaction.

The primary synthetic routes include:

-

Halogen-Metal Exchange followed by Borylation: This is a classic and widely used method, typically involving the reaction of a halopyridine (bromo- or iodo-) with an organolithium or Grignard reagent at low temperatures, followed by quenching with a trialkyl borate.[4]

-

Palladium-Catalyzed Cross-Coupling: This method involves the coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst.[6]

-

Iridium- or Rhodium-Catalyzed C-H Borylation: This more recent approach allows for the direct conversion of C-H bonds on the pyridine ring to C-B bonds, offering a more atom-economical route.[7]

-

[4+2] Cycloaddition: Functionalized pyridinylboronic esters can be synthesized via a Diels-Alder-type reaction with an alkynylboronate.[8]

A logical workflow for the common halogen-metal exchange approach is illustrated below.

References

- 1. benchchem.com [benchchem.com]

- 2. db-thueringen.de [db-thueringen.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Recent Progress in the Synthesis of Pyridinylboronic Acids and Esters | Semantic Scholar [semanticscholar.org]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

Methodological & Application

Application Notes and Protocols for (2-Cyclopropylpyridin-4-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

(2-Cyclopropylpyridin-4-yl)boronic acid is a valuable reagent in modern organic synthesis, particularly in the pharmaceutical industry. The presence of the cyclopropyl group, a small, strained ring system, can impart desirable properties to drug candidates, including increased metabolic stability, enhanced potency, and improved membrane permeability.[1][2] The pyridine core is a common motif in a vast number of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for incorporating this valuable building block into complex molecules, enabling the synthesis of novel compounds for drug discovery and development.[3][4]

These application notes provide an overview of the use of this compound in Suzuki-Miyaura cross-coupling reactions, offering generalized protocols and a summary of expected outcomes based on reactions with structurally similar pyridine boronic acids.

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (e.g., this compound) and an organohalide (e.g., aryl, heteroaryl, or vinyl halide) or triflate. This transformation is catalyzed by a palladium(0) complex in the presence of a base. The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

A general workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below:

Challenges with Pyridine Boronic Acids

The Suzuki-Miyaura coupling of pyridine boronic acids can present challenges. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. Furthermore, pyridine boronic acids, particularly those with electron-withdrawing groups or steric hindrance near the boronic acid moiety, can be susceptible to protodeboronation, a side reaction that results in the loss of the boronic acid group and reduces the overall yield of the desired product. Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for a successful coupling reaction.

The catalytic cycle for the Suzuki-Miyaura reaction is illustrated in the following diagram:

Experimental Protocols

The following protocols are generalized based on successful Suzuki-Miyaura couplings of structurally similar 4-pyridylboronic acids and can be adapted for this compound. Optimization of specific parameters may be necessary for different substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a good starting point for the coupling of this compound with a range of aryl and heteroaryl bromides.

Materials:

-

This compound (1.2 equiv)

-

Aryl/Heteroaryl bromide (1.0 equiv)

-

Palladium Catalyst: Pd(dppf)Cl₂ (3-5 mol%)

-

Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)

-

Solvent: 1,4-Dioxane/H₂O (4:1 or 5:1 mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.03-0.05 equiv), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent mixture via syringe.

-

Stir the reaction mixture at 80-100 °C.

-

Monitor the reaction progress by TLC, GC/MS, or LC/MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction and improve yields, especially for less reactive coupling partners.

Materials:

-

This compound (1.2-1.5 equiv)

-

Aryl/Heteroaryl halide (1.0 equiv)

-

Palladium Catalyst: Pd₂(dba)₃ (2 mol%) with a suitable ligand (e.g., SPhos, XPhos, 4 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Base: Cs₂CO₃ or K₃PO₄ (2.0-3.0 equiv)

-

Solvent: DMF or 1,4-Dioxane/H₂O (10:1)

Procedure:

-

In a microwave reaction vial, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst/ligand, and base.

-

Add the degassed solvent.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 100-150 °C for 10-60 minutes.

-

Monitor the reaction progress by LC/MS.

-

After cooling, work up the reaction as described in Protocol 1.

-

Purify the product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous pyridine boronic acids with various aryl halides. This data can serve as a guide for what to expect when using this compound.

Table 1: Suzuki-Miyaura Coupling of 4-Pyridylboronic Acid Derivatives with Aryl Halides

| Boronic Acid Derivative | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Pyridylboronic acid | 1-Bromo-2-fluorobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | 2 | Low | Analogous to[4] |

| 4-Pyridylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ (2.5) | P(Cy)₃·HBF₄ (6) | K₃PO₄ (1.7) | Dioxane/H₂O (2:1) | RT | 24 | ~80 | Analogous to[4] |

| 4-Pyridylboronic acid pinacol ester | 5-Bromo-pyrimidine | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 65-100 | 12 | 5-89 | [5][6] |

| (4-Methoxypyridin-2-yl)boronic acid | Various Aryl Bromides | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 16 | 60-90 | Based on[7] |

Table 2: Catalyst and Ligand Effects on Suzuki-Miyaura Couplings of Pyridine Derivatives

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Observations | Reference |

| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | Effective for heteroaryl boronic esters. | [5][8] |

| Pd₂(dba)₃ (1-1.5) | Phosphite or Phosphine Oxide (3-4.5) | KF (3) | Dioxane | Highly effective for 2-pyridylboronates. | [9] |

| Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ | Toluene/H₂O | Effective for coupling with heteroaryl chlorides. | Based on[10] |

| (PPh₂Me)₂NiCl₂ (3) | - | K₃PO₄ | 2-MeTHF/H₂O | Ni-catalyzed option for Lewis-basic substrates. | [10] |

Note on Data: The yields and conditions presented are based on published results for structurally similar pyridine boronic acids and serve as a strong indicator of expected performance for this compound. Actual yields may vary depending on the specific substrate and reaction conditions. Optimization is recommended for each new substrate combination.

References

- 1. scholarship.claremont.edu [scholarship.claremont.edu]

- 2. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Coupling with (2-Cyclopropylpyridin-4-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Cyclopropylpyridin-4-yl)boronic acid is a valuable building block in medicinal chemistry and drug discovery, enabling the synthesis of complex molecules with potential therapeutic applications. The cyclopropyl moiety can introduce unique conformational constraints and metabolic stability, while the pyridine scaffold is a common feature in many biologically active compounds. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide an efficient method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl halides. This document provides detailed application notes and protocols for performing these coupling reactions, with a focus on reaction optimization and the synthesis of key intermediates for drug development, such as Janus kinase (JAK) inhibitors.

Core Concepts and Reaction Pathway

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (in this case, this compound) with an organic halide or triflate. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Application in Drug Discovery: Synthesis of JAK Inhibitors

The 2-cyclopropyl-4-arylpyridine scaffold is a key structural motif in a number of Janus kinase (JAK) inhibitors, which are a class of drugs used to treat autoimmune diseases and myeloproliferative neoplasms. The palladium-catalyzed coupling of this compound with appropriate heteroaryl halides is a crucial step in the synthesis of these inhibitors.

Application Notes and Protocols: The Use of (2-Cyclopropylpyridin-4-yl)boronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Cyclopropylpyridin-4-yl)boronic acid is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the 2-cyclopropylpyridin-4-yl moiety into target molecules. This structural motif is of significant interest in drug discovery, as it can impart favorable physicochemical and pharmacological properties to lead compounds. The cyclopropyl group can enhance metabolic stability, improve potency, and modulate lipophilicity, while the pyridine ring can participate in crucial hydrogen bonding interactions with biological targets.[1] This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the synthesis of kinase inhibitors, with a specific focus on its application in the development of potent drug candidates like Lorlatinib (PF-06463922).

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This versatile reaction allows for the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide or triflate, providing a straightforward method to construct complex biaryl and heteroaryl structures. These structures are common scaffolds in a wide range of therapeutic agents, particularly in the field of oncology.

A prominent example of the successful incorporation of the 2-cyclopropylpyridin-4-yl moiety is in the development of Lorlatinib (PF-06463922) , a potent and selective next-generation inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1).[2][3][4] Lorlatinib was specifically designed to overcome resistance to earlier-generation ALK inhibitors and to effectively penetrate the blood-brain barrier to treat brain metastases.[4][5]

Quantitative Data: Biological Activity of Lorlatinib (PF-06463922)

The incorporation of the 2-cyclopropylpyridin-4-yl group contributes to the high potency and broad-spectrum activity of Lorlatinib against various ALK and ROS1 mutations. The following tables summarize the inhibitory activity of Lorlatinib.

Table 1: In Vitro Potency of Lorlatinib against ALK and ROS1 Kinases

| Kinase Target | IC50 (nM) |

| ALK (wild-type) | 1 |

| ALK L1196M (gatekeeper mutation) | 6 |

| ALK G1202R (resistant mutation) | 25 |

| ROS1 (wild-type) | <0.025 |

| ROS1 G2032R (crizotinib-resistant) | 0.07 |

Data compiled from multiple sources.

Table 2: Cellular Activity of Lorlatinib in ALK- and ROS1-Driven Cancer Cell Lines

| Cell Line | Fusion/Mutation | IC50 (nM) |

| H3122 | EML4-ALK | 2.5 |

| H2228 | EML4-ALK v3 | 7 |

| STE-1 | EML4-ALK L1196M | 10 |

| Ba/F3 | NPM-ALK | 4 |

| Ba/F3 | NPM-ALK G1202R | 95 |

| HCC78 | SLC34A2-ROS1 | 1.3 |

| Ba/F3 | CD74-ROS1 | 0.6 |

Data represents a summary from published studies.[2][3]

Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK is a receptor tyrosine kinase that, when constitutively activated by genetic alterations such as chromosomal translocations (e.g., EML4-ALK in non-small cell lung cancer), drives downstream signaling pathways that promote cell proliferation, survival, and differentiation.[6] Key downstream pathways activated by ALK include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[6] Lorlatinib exerts its therapeutic effect by inhibiting the kinase activity of ALK, thereby blocking these downstream signals and inducing apoptosis in cancer cells.

Caption: ALK Signaling Pathway and Inhibition by Lorlatinib.

Experimental Protocols

Synthesis of a Key Intermediate for Lorlatinib via Suzuki-Miyaura Coupling